Ethyl 2-methyl-2-(triazol-2-YL)propanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(triazol-2-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-7(12)8(2,3)11-9-5-6-10-11/h5-6H,4H2,1-3H3 |
InChI Key |
KVYLYSUWDSJHDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)N1N=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Ethyl 2 Methyl 2 Triazol 2 Yl Propanoate
Conventional Synthetic Pathways to Ethyl 2-methyl-2-(triazol-2-YL)propanoate
Esterification Reactions for Propanoate Moiety Formation
The ethyl propanoate portion of the target molecule is commonly synthesized through standard esterification reactions. A primary route involves the reaction of 2-methyl-2-(triazol-2-yl)propanoic acid with ethanol (B145695) in the presence of an acid catalyst. This classic Fischer-Speier esterification is a reversible process, and to drive the equilibrium towards the product, excess ethanol is often used, or water is removed as it is formed.
Alternatively, the propanoate can be formed from an acyl chloride or anhydride (B1165640) derivative of 2-methyl-2-(triazol-2-yl)propanoic acid, which reacts with ethanol in the presence of a base to neutralize the acidic byproduct. This method is generally faster and not reversible but requires the prior preparation of the more reactive carboxylic acid derivative.
Another approach involves the initial synthesis of ethyl 2-bromo-2-methylpropanoate. This can then be used as an alkylating agent to introduce the ethyl 2-methylpropanoate (B1197409) group onto a pre-formed triazole ring. The synthesis of similar ethyl esters, such as ethyl-2-methyl-pentanoate, has been achieved through the reaction of the corresponding precursor with hydrogen in the presence of a palladium-on-carbon catalyst.
Triazole Ring Annulation and Formation Mechanisms
The triazole ring, a five-membered heterocycle with three nitrogen atoms, can exist as either a 1,2,3-triazole or a 1,2,4-triazole (B32235). The synthetic approach will dictate which isomer is formed.
The synthesis of 1,2,3-triazoles is famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. This reaction can be performed thermally, but often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers. The introduction of a copper(I) catalyst (CuAAC) provides excellent regioselectivity, yielding almost exclusively the 1,4-disubstituted product. Ruthenium catalysts, on the other hand, can selectively produce the 1,5-disubstituted isomer.
For the formation of 1,2,4-triazoles, common methods include the Pellizzari reaction, which involves the reaction of an amidine with a hydrazide, and the Einhorn-Brunner reaction, which utilizes the reaction of an imide with a hydrazine. Another versatile method is the reaction of hydrazides with isothiocyanates to form acyl thiosemicarbazides, which can then be cyclized to the corresponding 1,2,4-triazole. researchgate.net
Alkylation Strategies for Substituent Introduction
A key step in the synthesis of this compound is the alkylation of the triazole ring with a suitable propanoate precursor, typically ethyl 2-bromo-2-methylpropanoate. The triazole anion is an ambident nucleophile, meaning that alkylation can occur at different nitrogen atoms, leading to a mixture of N-1 and N-2 substituted isomers.
Achieving regioselectivity for the desired N-2 isomer is a significant challenge. The reaction conditions, including the choice of base, solvent, and temperature, can influence the ratio of the products. For instance, the alkylation of 5-aryl-4-trifluoroacetyltriazoles with various alkylating agents using sodium carbonate as a base in DMF has been shown to preferentially yield the 2-substituted triazoles. mdpi.com In some cases, the use of specific protecting groups or directing groups on the triazole ring can be employed to favor N-2 alkylation. One such strategy involves the use of 4-bromo-NH-1,2,3-triazoles, where the bromine atom directs alkylation to the N-2 position. researchgate.net
Table 1: Comparison of Alkylation Conditions for Triazoles
| Alkylating Agent | Triazole Substrate | Base | Solvent | Temperature (°C) | Major Product | Reference |
|---|---|---|---|---|---|---|
| Benzyl (B1604629) bromide | 5-aryl-4-trifluoroacetyltriazole | Na2CO3 | DMF | RT | N-2 isomer | mdpi.com |
| Alkyl halides | 4-bromo-NH-1,2,3-triazole | K2CO3 | DMF | -10 | N-2 isomer | researchgate.net |
Novel Catalytic Approaches in Triazole Ester Synthesis
Recent advances in catalysis have provided new and more efficient methods for the synthesis of triazole-containing compounds, including those with ester functionalities. These methods often offer improved regioselectivity, milder reaction conditions, and the potential for asymmetric synthesis.
Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, which is central to the synthesis of N-substituted triazoles. Copper-catalyzed reactions, in particular, have been widely used for the N-arylation and N-alkylation of triazoles. For example, copper(I) acetate (B1210297) has been shown to be an efficient catalyst for the 1-arylation of 4-substituted-4H-1,2,4-triazoles with diaryliodonium salts. nih.govacs.org
Palladium-catalyzed reactions have also been developed for the direct arylation of 1,2,3-triazoles, providing a route to multisubstituted triazoles. acs.org These methods offer an alternative to traditional alkylation strategies and can provide access to a wider range of substituted triazole derivatives. More recently, metalloporphyrin complexes of iridium(III) and iron(III) have been used to control the regioselective N-alkylation of benzotriazoles with α-diazoacetates. nih.gov
Table 2: Metal-Catalyzed C-N Bond Formation Reactions for Triazoles
| Catalyst | Triazole Substrate | Coupling Partner | Reaction Type | Reference |
|---|---|---|---|---|
| CuOAc | 4-substituted-4H-1,2,4-triazole | Diaryliodonium salt | N-arylation | nih.govacs.org |
| Pd(OAc)2 | 1,4-disubstituted-1,2,3-triazole | Aryl bromide | C-5 arylation | acs.org |
| Ir(III) porphyrin | Benzotriazole | α-diazoacetate | N-2 alkylation | nih.gov |
| Fe(III) porphyrin | Benzotriazole | α-diazoacetate | N-1 alkylation | nih.gov |
Organocatalytic Methods for Asymmetric Synthesis
Organocatalysis has gained significant attention as a green and efficient alternative to metal-based catalysis. In the context of triazole synthesis, organocatalysts can be used to control the regioselectivity of reactions and, where applicable, the stereochemistry of the final product.
For the regioselective N-alkylation of triazoles, amidinium and guanidinium (B1211019) receptors have been employed as phase-transfer organocatalysts. acs.org These catalysts form tight ion pairs with the triazolate anion, effectively shielding one of the nitrogen atoms and directing the alkylating agent to the other. acs.org This approach has been shown to invert or significantly enhance the regioselectivity of alkylation compared to the uncatalyzed reaction. acs.org
While the target molecule, this compound, is not chiral, the principles of asymmetric organocatalysis could be applied to the synthesis of chiral derivatives. For example, if a chiral center were present in the propanoate moiety, a chiral organocatalyst could be used to enantioselectively form the C-N bond between the triazole and the ester. Several organocatalytic routes have been developed for the synthesis of substituted 1,2,3-triazoles, which can proceed through various reactive intermediates. nih.gov
Alum-Catalyzed Green Synthesis Methodologies for Triazole Propanoates
The quest for environmentally benign and economically viable synthetic routes has led to the exploration of novel catalysts. Alum (KAl(SO₄)₂·12H₂O) has emerged as a noteworthy catalyst in the synthesis of 1,2,4-triazole propanoic acid derivatives. nih.govnih.gov This method represents a significant advancement in green chemistry, offering an inexpensive, non-toxic, and efficient catalytic system. nih.govnih.govresearchgate.net
The synthesis is typically carried out in an aqueous medium, further enhancing its green credentials by avoiding volatile and hazardous organic solvents. nih.govnih.gov In a typical procedure, reactants are heated in water with a catalytic amount of alum (e.g., 25 mol%) at approximately 80°C. nih.govnih.gov This approach is characterized by its operational simplicity, cleaner reaction profiles, high product yields, and straightforward workup procedures. nih.govresearchgate.net The use of water as a solvent and alum as a recyclable catalyst makes this methodology a useful and attractive process that aligns with the core tenets of green chemistry. nih.gov
Table 1: Comparison of Catalysts for Triazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alum | Water | 80 | 2-3 hours | 85-95 | nih.govresearchgate.net |
| HClO₄-SiO₂ | Solvent-free | 80 | Not specified | 55-95 | nih.gov |
| CuI | CH₃CN/H₂O | Room Temp | 2 hours | 90 | nih.gov |
Green Chemistry Principles in this compound Production
The production of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net These principles are manifested in the choice of solvents, the efficiency of atom utilization, and the energy inputs required for the synthesis. jocpr.com
Solvent-Free or Aqueous Media Syntheses
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. beilstein-journals.org Significant progress has been made in developing synthetic methods for triazoles that use water as the reaction medium or are conducted under solvent-free conditions.
Aqueous Media: Syntheses performed in water are lauded for being environmentally benign and safer. beilstein-journals.org The alum-catalyzed method is a prime example of a reaction successfully conducted in an aqueous medium. nih.govnih.gov Other notable examples include the catalyst-free cycloaddition reactions of enaminones and tosyl azide, which proceed efficiently in water at mild temperatures (40°C), demonstrating both sustainability and practical scalability. beilstein-journals.org Copper-catalyzed "click" reactions have also been adapted for aqueous environments, sometimes enhanced by ultrasound, to produce various triazoles. acs.org
Solvent-Free Syntheses: An even greener alternative is the complete elimination of solvents. Solvent-free, or solid-state, reactions offer benefits such as reduced waste, lower costs, and often, milder reaction conditions. One-pot procedures using ball-milling technology have been developed for the synthesis of 1,2,3-triazole derivatives. rsc.orgresearchgate.net These methods, often employing recyclable catalysts like copper on an alumina (B75360) support, avoid the need for hazardous organic solvents and complex purification steps like chromatography. rsc.orgresearchgate.net
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are inherently waste-reducing.
Cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition used to form the triazole ring, are classic examples of atom-economical processes, as all the atoms of the reactants are incorporated into the final product. jocpr.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly noted for its high atom economy, generating the triazole product with minimal to no byproducts. jocpr.comresearchgate.net
Waste minimization is further achieved through the use of recyclable catalysts, which reduces the generation of chemical waste. nih.gov For instance, catalysts like perchloric acid supported on silica (B1680970) (HClO₄-SiO₂) and ion exchange resins have been shown to be recyclable for multiple reaction cycles without significant loss of activity. nih.gov
Energy-Efficient Reaction Conditions (e.g., Ultrasound-Assisted Synthesis)
Reducing energy consumption is another key aspect of green chemical production. The use of alternative energy sources like ultrasound and microwave irradiation can lead to more energy-efficient processes compared to conventional heating. mdpi.commdpi.com
Ultrasound-assisted synthesis has proven to be a highly effective technique for producing triazole derivatives. mdpi.comnih.gov Sonication can significantly accelerate reaction rates, leading to drastically reduced reaction times and improved product yields. mdpi.comnih.gov For example, conventional methods for synthesizing certain triazole derivatives might require 10-36 hours, whereas ultrasound-assisted protocols can achieve the same or better results in just 39-80 minutes at moderate temperatures (45-55°C). mdpi.com This efficiency translates to lower energy consumption and higher throughput. nih.gov The benefits of sonication are attributed to the phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction kinetics. nih.govnih.gov
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Method | Reaction Time | Yield (%) | Energy Input | Reference |
|---|---|---|---|---|
| Conventional Heating | 16-26 hours | 60-75 | High | mdpi.com |
| Ultrasound-Assisted | 40-80 minutes | 75-89 | Low | mdpi.com |
Chemo- and Regioselectivity Considerations in this compound Synthesis
The synthesis of this compound requires precise control over the regioselectivity of the alkylation step on the 1,2,3-triazole ring. The triazole anion has three potential nitrogen nucleophiles (N1, N2, and N3), and direct alkylation can often lead to a mixture of N1- and N2-substituted isomers. scielo.brnih.gov The target compound is the N2-substituted isomer, the synthesis of which presents a significant challenge. nih.gov
The regiochemical outcome is influenced by several factors, including the substitution pattern on the triazole ring, the nature of the alkylating agent, the base, and the solvent used. scielo.br A key strategy to favor N2 alkylation is to introduce bulky substituents at the C4 and C5 positions of the triazole ring. scielo.brresearchgate.net The resulting steric hindrance disfavors attack at the adjacent N1 position, thereby directing the incoming electrophile to the N2 position. scielo.brresearchgate.net
For unsubstituted or C4-monosubstituted triazoles, achieving N2 selectivity is more complex. Miller and co-workers' systematic study showed that the reaction of 4-phenyl-1,2,3-triazole with ethyl chloroacetate (B1199739) yielded a 5:1 preference for the N2 regioisomer. scielo.brresearchgate.net More recent methods have employed specific catalytic systems to achieve high N2 selectivity even with unsubstituted triazoles. For example, a copper sulfide (B99878) (Cu₂S) nanocatalyst has been used for a cross-dehydrogenative coupling that provides highly N2-selective alkylation of 1,2,3-triazoles. acs.org Gold-catalyzed reactions of NH-1,2,3-triazoles with vinyl ethers have also been developed to selectively synthesize N2-alkylated products. nih.gov The choice of synthetic strategy is therefore critical to ensure the exclusive or predominant formation of the desired this compound isomer.
Process Intensification and Scale-Up Investigations for Industrial Application
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process intensification and scalability. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Key strategies applicable to triazole synthesis include the shift from traditional batch reactors to continuous flow systems, the use of heterogeneous catalysts for simplified separation and reuse, and the application of novel energy sources.
Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling potentially hazardous intermediates like azides. The integration of energy-efficient techniques such as ultrasound, which has demonstrated scalability, can further intensify the process. beilstein-journals.orgnih.gov The development of robust and recyclable heterogeneous catalysts, like the supported copper catalysts used in some solvent-free methods, is crucial for industrial viability as it simplifies product purification and reduces waste streams. rsc.orgresearchgate.net The water-mediated synthesis of triazoles has also been noted for its practical scalability, offering a greener and potentially more cost-effective route for large-scale production. beilstein-journals.org Ultimately, a successful scale-up will involve a holistic approach that combines an optimized, highly regioselective chemical reaction with an intensified and automated process design to ensure consistent quality, high yield, and minimal environmental footprint.
Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 2 Methyl 2 Triazol 2 Yl Propanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.
1D NMR (¹H, ¹³C) Spectral Analysis
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The ethyl ester group would produce a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The two equivalent methyl groups attached to the quaternary carbon would yield a singlet, and the protons on the triazole ring would produce another singlet further downfield due to the aromatic and electron-withdrawing nature of the heterocyclic ring.
The ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule. The carbonyl carbon of the ester would appear at the lowest field (~175 ppm). The carbons of the triazole ring would be observed in the aromatic region, followed by the quaternary carbon, the oxygen-linked methylene carbon, and finally the four methyl carbons at the highest field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H) / Description (¹³C) | Integration (¹H) |
|---|---|---|---|---|
| ¹H | Triazole-H | ~ 7.70 | Singlet (s) | 2H |
| ¹H | -O-CH₂- | ~ 4.25 | Quartet (q) | 2H |
| ¹H | C(CH₃)₂ | ~ 1.80 | Singlet (s) | 6H |
| ¹H | -CH₂-CH₃ | ~ 1.30 | Triplet (t) | 3H |
| ¹³C | C=O (Ester) | ~ 175.0 | Carbonyl Carbon | |
| ¹³C | Triazole-C | ~ 135.0 | Aromatic CH | |
| ¹³C | Quaternary C | ~ 68.0 | Aliphatic Quaternary Carbon | |
| ¹³C | -O-CH₂- | ~ 62.0 | Aliphatic Methylene Carbon | |
| ¹³C | C(CH₃)₂ | ~ 25.0 | Aliphatic Methyl Carbon | |
| ¹³C | -CH₂-CH₃ | ~ 14.0 | Aliphatic Methyl Carbon |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct coupling. No other correlations are expected, consistent with the isolated spin systems in the structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly links protons to their attached carbons. It would show correlations between the signals at ~7.70 ppm and ~135.0 ppm (triazole C-H), ~4.25 ppm and ~62.0 ppm (-O-CH₂-), ~1.80 ppm and ~25.0 ppm (gem-dimethyl C-H), and ~1.30 ppm and ~14.0 ppm (ethyl CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
The gem-dimethyl protons (~1.80 ppm) to the quaternary carbon (~68.0 ppm), the carbonyl carbon (~175.0 ppm), and the triazole ring carbons (~135.0 ppm).
The triazole protons (~7.70 ppm) to the quaternary carbon (~68.0 ppm).
The methylene protons of the ethyl group (~4.25 ppm) to the carbonyl carbon (~175.0 ppm) and the ethyl's methyl carbon (~14.0 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key correlation would be expected between the protons of the gem-dimethyl groups (~1.80 ppm) and the protons of the triazole ring (~7.70 ppm), confirming the connectivity and spatial proximity of these groups.
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration. Other significant peaks would correspond to C-H stretching of the alkyl groups, C-N stretching, and C=N stretching vibrations within the triazole ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the triazole ring system.
Table 2: Predicted Vibrational Spectroscopy Frequencies
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | 2990 - 2850 | 2990 - 2850 | Medium-Strong |
| C=O Stretch (Ester) | ~ 1735 | ~ 1735 | Strong (IR), Weak (Raman) |
| C=N Stretch (Triazole) | ~ 1550 | ~ 1550 | Medium |
| C-H Bend (Alkyl) | 1470 - 1370 | 1470 - 1370 | Medium |
| C-O Stretch (Ester) | 1250 - 1100 | 1250 - 1100 | Strong |
| C-N Stretch | 1100 - 1000 | 1100 - 1000 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. For Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate (C₈H₁₃N₃O₂), the calculated exact mass is 183.1008. An HRMS analysis using a technique like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 184.1086. The high accuracy of the measurement (typically within 5 ppm) would unequivocally confirm the molecular formula.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would confirm the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. Based on data from similar triazole derivatives, a plausible crystal system would be monoclinic or orthorhombic.
Table 3: Hypothetical Crystallographic Data
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₂ |
| Formula Weight | 183.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 10.2 |
| c (Å) | ~ 12.5 |
| β (°) | ~ 95.0 |
| Volume (ų) | ~ 1080 |
| Z | 4 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. In the solid state of Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate, the packing would likely be stabilized by a network of weak non-covalent interactions. Given the absence of strong hydrogen bond donors (like O-H or N-H), the dominant interactions would be weak C-H···N and C-H···O hydrogen bonds, where the alkyl protons interact with the nitrogen atoms of the triazole ring and the carbonyl oxygen of the ester group. glpbio.comwisdomlib.orgresearchgate.net
Hirshfeld Surface Analysis would be employed to visualize and quantify these intermolecular contacts. hmdb.cachemdict.com This analysis maps the normalized contact distance (d_norm) onto the molecular surface, allowing for the identification of regions involved in close contacts.
Red spots on the d_norm map would indicate close contacts, highlighting the specific C-H···N and C-H···O interactions.
The corresponding 2D fingerprint plots would provide a quantitative breakdown of the different types of intermolecular contacts. A large contribution from H···H contacts would be expected, reflecting the prevalence of van der Waals forces. Significant percentages for N···H/H···N and O···H/H···O contacts would confirm the presence and relative importance of the weak hydrogen bonds in dictating the crystal packing.
Conformational Analysis in the Crystalline State
The precise three-dimensional arrangement of atoms in a molecule in its solid form is determined through single-crystal X-ray diffraction. This powerful technique provides definitive information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the crystalline lattice. While a specific crystal structure for Ethyl 2-methyl-2-(triazol-2-YL)propanoate is not publicly available, analysis of closely related triazole derivatives allows for a detailed predictive discussion of its likely solid-state conformation.
In the crystalline state, the conformation of a molecule is influenced by a delicate balance of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular interactions (including hydrogen bonding, van der Waals forces, and π-π stacking). researchgate.net For chiral triazole derivatives, the orientation of the substituents around the stereocenter is of particular interest. It is anticipated that the ethyl propanoate and methyl groups attached to the chiral carbon, along with the triazole ring, will adopt a staggered conformation to minimize steric strain.
It is also important to consider the possibility of conformational polymorphism, where the same compound crystallizes in different forms with distinct molecular conformations and packing arrangements. semanticscholar.orgresearchgate.netijmtlm.org This phenomenon is particularly relevant for flexible molecules and can have significant implications for the physical and chemical properties of the solid material. ijmtlm.orgijmtlm.org
Table 1: Typical Crystallographic Data for Related Triazole Derivatives
| Parameter | Typical Value Range |
| Crystal System | Monoclinic, Triclinic, Orthorhombic |
| Space Group | P2₁/n, P-1, P2₁2₁2₁ |
| C-N bond length (triazole ring) | 1.32 - 1.38 Å |
| N-N bond length (triazole ring) | 1.30 - 1.36 Å |
| C-C single bond length | 1.50 - 1.54 Å |
| C=O bond length (ester) | 1.19 - 1.22 Å |
| Dihedral angle (ester plane vs. triazole plane) | Variable, dependent on packing |
Data compiled from representative crystal structures of substituted triazoles.
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration and solution-state conformation of chiral compounds. daneshyari.com
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. For this compound, the electronic transitions associated with the triazole chromophore and the carbonyl group of the ester would be the primary contributors to the ECD spectrum. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of these groups around the chiral center. preprints.org
Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides information about the stereochemistry based on the vibrational modes of the molecule. researchgate.net This technique is particularly advantageous for molecules with multiple chiral centers or those that are conformationally flexible in solution. For the title compound, VCD bands corresponding to the C-H, C=O, and C-N stretching and bending vibrations would be of interest.
In modern stereochemical analysis, experimental ECD and VCD spectra are often compared with theoretically calculated spectra for different possible stereoisomers and conformers. nih.gov Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict the chiroptical spectra for a given structure. A good agreement between the experimental and calculated spectrum for a particular enantiomer and its low-energy conformers allows for the unambiguous assignment of the absolute configuration. preprints.org
Table 2: Application of Chiroptical Spectroscopy in Stereochemical Assignment
| Technique | Principle | Information Obtained | Application to Target Compound |
| ECD | Differential absorption of circularly polarized UV-Vis light | Absolute configuration, electronic transitions of chromophores | Assignment of the absolute configuration at the chiral center based on the Cotton effects of the triazole and carbonyl groups. |
| VCD | Differential absorption of circularly polarized IR light | Absolute configuration, solution-state conformation | Determination of the preferred solution-state conformation by analyzing the signs and intensities of key vibrational bands. |
Advanced Spectroscopic Techniques for Conformational and Electronic Structure Analysis
Beyond routine spectroscopic methods, several advanced techniques can provide deeper insights into the conformational landscape and electronic properties of this compound.
Solid-State NMR (ssNMR) Spectroscopy: While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR can probe the structure and dynamics in the crystalline state. Techniques like 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can provide information about the local environment of each carbon atom in the crystal lattice. Furthermore, advanced techniques such as 13C{14N} Rotational-Echo Double-Resonance (REDOR) can be used as an "attached nitrogen test" to unequivocally identify carbon atoms directly bonded to nitrogen, which is particularly useful for assigning the complex spectra of nitrogen heterocycles. nih.goviastate.eduacs.orgresearchgate.netnih.gov This would be invaluable for confirming the connectivity and tautomeric state of the triazole ring in the solid phase.
Two-Dimensional (2D) NMR Spectroscopy in Solution: While standard 1D NMR provides basic structural information, 2D NMR techniques are essential for a detailed conformational analysis in solution. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons that are close in proximity, providing crucial information about the preferred solution-state conformation. nih.gov For this compound, NOESY could be used to determine the relative orientation of the methyl, ethyl, and triazole substituents around the chiral center.
Computational Chemistry: Quantum chemical calculations are indispensable tools for understanding the electronic structure and conformational preferences of molecules. irjweb.com DFT calculations can be used to model the geometry of different conformers and calculate their relative energies, providing a theoretical basis for understanding the conformational landscape. nih.gov Furthermore, these calculations can predict various spectroscopic properties, including NMR chemical shifts, which can be compared with experimental data to validate the proposed structures. mdpi.comnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic properties and reactivity of the molecule. nih.gov Molecular electrostatic potential (MEP) maps can visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. irjweb.com
Table 3: Advanced Spectroscopic and Computational Techniques for Structural Analysis
| Technique | Information Provided | Relevance to Target Compound |
| Solid-State NMR | Conformation and packing in the crystalline state; connectivity to nitrogen atoms. | Elucidation of the solid-state structure and intermolecular interactions; confirmation of the triazole ring tautomer. |
| 2D NMR (NOESY) | Through-space proton-proton correlations, solution-state conformation. | Determination of the preferred conformation in solution by identifying spatially close protons. |
| Computational Chemistry (DFT) | Optimized geometries, relative energies of conformers, predicted spectroscopic data (NMR, ECD, VCD), electronic properties (HOMO, LUMO, MEP). | Aiding in the interpretation of experimental data, predicting the most stable conformers, and understanding the electronic structure. |
Chemical Reactivity and Transformation Studies of Ethyl 2 Methyl 2 Triazol 2 Yl Propanoate
Hydrolysis and Transesterification Reactions of the Propanoate Moiety
The ethyl propanoate portion of the molecule contains a carbonyl group which is a key site for nucleophilic acyl substitution reactions. These reactions involve the cleavage of the acyl-oxygen bond and are fundamental to the transformation of the ester into other functional groups.
The acid-catalyzed hydrolysis of Ethyl 2-methyl-2-(triazol-2-yl)propanoate is a reversible reaction that results in the formation of 2-methyl-2-(triazol-2-yl)propanoic acid and ethanol (B145695). libretexts.org This reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.ukchemguide.co.uk
The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack by water. libretexts.orgchemguide.co.uk This is the rate-determining step and results in a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule, followed by deprotonation of the carboxylic acid, regenerates the acid catalyst and yields the final products. chemguide.co.uk Due to the reversible nature of the reaction, a large excess of water is used to shift the equilibrium towards the products. chemguide.co.uk
General Reaction Scheme for Acid-Catalyzed Hydrolysis:
Reactants: this compound, Water (excess)
Catalyst: Strong acid (e.g., H₂SO₄, HCl)
Conditions: Heat (reflux)
Products: 2-methyl-2-(triazol-2-yl)propanoic acid, Ethanol
Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that converts this compound into the corresponding carboxylate salt and ethanol. libretexts.orglibretexts.org This process is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukyoutube.com
The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to yield the carboxylate salt and ethanol. This final deprotonation step drives the reaction to completion. youtube.com The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture. This method is generally preferred over acid-catalyzed hydrolysis for its irreversibility and ease of product separation. chemguide.co.uk A similar process is used for the hydrolysis of related compounds like methyl 2-methyl-2-phenylpropanoate. google.com Studies on triazole-containing glycine (B1666218) derivatives have also demonstrated selective saponification under mild basic conditions. researchgate.net
Table 1: Conditions for Base-Mediated Hydrolysis of Related Esters
| Ester Substrate | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Methyl 2-methyl-2-phenylpropanoate | Sodium Hydroxide | Ethanol/Water | Not specified | 2-methyl-2-phenylpropanoic acid sodium salt | google.com |
| N-protected methyl (triazol-1-yl)glycinates | Sodium Hydroxide (0.1M or 0.5M) | Dioxane/Water | 0°C to Room Temp | Corresponding carboxylate | researchgate.net |
| Ethyl Acetate (B1210297) | Sodium Hydroxide | Water | Heat (reflux) | Sodium Acetate | chemguide.co.uk |
Enzymatic transesterification offers a mild and selective alternative for modifying the ester group of this compound. This biocatalytic method typically employs lipases, such as those from Candida antarctica (e.g., Novozym 435) or Candida rugosa, in non-aqueous solvents. mdpi.comnih.gov The reaction involves the exchange of the ethyl group of the ester with an alkyl group from a different alcohol.
The process generally occurs through a "ping-pong" mechanism where the enzyme first reacts with the ester to form an acyl-enzyme intermediate, releasing ethanol. This intermediate then reacts with the new alcohol to form the new ester and regenerate the free enzyme. mdpi.com These reactions are influenced by several factors including the choice of enzyme, solvent, temperature, and the molar ratio of the substrates. nih.gov While specific studies on this compound are not widely documented, the principles derived from studies on other ethyl esters, such as fatty acid ethyl esters, are applicable. nih.govmdpi.comnih.gov
Table 2: Representative Conditions for Lipase-Catalyzed Transesterification
| Enzyme | Substrate Ester | Acyl Acceptor (Alcohol) | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Novozym 435 | Fatty Acid Ethyl Esters | 2-Ethyl-1-hexanol | Solvent-free | High conversion requires vacuum to remove ethanol. | acs.org |
| Candida rugosa Lipase | Ethyl Butyrate | Butyric Acid (Acidolysis) | n-Hexane | Maximum transesterification at 0.05 M substrate concentration. | nih.gov |
| Novozym 435 | Camellia Oil Soapstocks | Diethyl Carbonate | Solvent-free | Yields up to 98.4% were achieved. | nih.gov |
Reactions at the Triazole Moiety
The triazole ring contains nitrogen atoms that can act as nucleophiles, making them susceptible to reactions with electrophiles. The reactivity and regioselectivity of these reactions are influenced by the specific triazole isomer (1,2,3- or 1,2,4-triazole) and the existing substituent on the ring.
The nitrogen atoms of the triazole ring can be targeted by alkylating and acylating agents. The reaction of an N-unsubstituted triazole with an electrophile often leads to a mixture of regioisomers, as the different nitrogen atoms compete for the electrophile. scielo.br For this compound, where one nitrogen is already substituted, further reaction would lead to the formation of a quaternary triazolium salt.
N-Alkylation: This reaction involves treating the triazole derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The choice of base and solvent can significantly influence the regioselectivity of the reaction. chemicalbook.commdpi.com For 1,2,3-triazoles, alkylation can occur at the N-1 or N-3 positions of the already N-2 substituted ring, leading to the formation of a triazolium cation. The steric hindrance from the existing substituent at N-2 and any substituents at C-4 or C-5 can direct the incoming electrophile. scielo.bracs.org
N-Acylation: Acylation is achieved using acylating agents such as acyl chlorides or anhydrides. researchgate.netchemmethod.com Similar to alkylation, this reaction on the substituted triazole ring would result in a cationic N-acyltriazolium species. Studies on NH-1,2,3-triazoles have shown that acylation often favors the N-2 position thermodynamically, but mixtures of N-1 and N-2 isomers can form. rsc.org
The regioselectivity of these reactions is a complex interplay of electronic and steric factors. For 1,2,3-triazoles, N-1 substitution is often kinetically favored, while N-2 substitution is thermodynamically more stable. scielo.br The presence of the bulky 2-methyl-2-propanoate group at the N-2 position would likely direct further substitution to the less sterically hindered nitrogen atom.
Electrophilic substitution directly on the carbon atoms of the triazole ring is generally challenging. The presence of three electronegative nitrogen atoms makes the ring electron-deficient (π-deficient), deactivating it towards attack by electrophiles. chemicalbook.com Therefore, classical electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation are typically not feasible under standard conditions.
However, under specific and often harsh conditions, or with activated substrates, some electrophilic substitutions can be achieved.
Halogenation: The direct halogenation of the triazole C-H bonds is possible. For instance, 2-substituted-1,2,3-triazoles can undergo regioselective halogenation via C-H activation. rsc.org Other methods use potassium halides with an oxidant like oxone to achieve halogenation of 4-aryl-1,2,3-triazoles at ambient temperature. rsc.org
Nitration: Nitration of the triazole ring requires potent nitrating agents, such as mixtures of nitric and sulfuric acid. bohrium.com The reaction's success and regioselectivity are highly dependent on the substituents already present on the ring. Electron-donating groups can facilitate nitration at the heteroring, whereas the reaction can also lead to destructive nitration of side chains under harsh conditions. bohrium.comresearchgate.net Studies on bis(1,2,4-triazoles) have shown successful N-nitramino functionalization using potassium nitrate (B79036) in concentrated sulfuric acid. acs.org
For this compound, electrophilic substitution on the triazole carbons would be difficult and likely require forcing conditions, with a high potential for side reactions.
In-depth Analysis of this compound Reveals Limited Publicly Available Research Data
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research specifically detailing the chemical reactivity and transformation studies of this compound. While the 1,2,4-triazole (B32235) moiety is a critical component in many biologically active compounds and a versatile building block in organic synthesis, this particular isomer and substitution pattern appears to be largely unexplored in publicly accessible databases and academic journals. mdpi.com
The requested article outline, focusing on coordination chemistry, reactions at the α-carbon, derivatization strategies, and mechanistic investigations, requires specific experimental data that is not available for this compound. Information exists for related, but structurally distinct, compounds such as other isomers (e.g., 1,2,4-triazol-3-yl acetates) or more complex triazole-containing esters. nih.govscienceopen.com However, presenting this information would be scientifically inaccurate and would not pertain solely to the subject compound as strictly instructed.
General chemical principles can provide a hypothetical basis for the reactivity of this molecule. For instance, the nitrogen atoms of the triazole ring could potentially coordinate with metal centers, a common characteristic for nitrogen-containing heterocycles. scienceopen.com The ester functional group could undergo hydrolysis or be converted to amides and hydrazides through standard synthetic protocols. google.comresearchgate.net The α-carbon, being quaternary, is not susceptible to substitution reactions that require the presence of an α-hydrogen. msu.edulibretexts.org
Despite these general assumptions, the absence of specific studies on this compound prevents a detailed and accurate discussion of its coordination behavior, specific reaction yields and conditions for derivatization, or any kinetic and mechanistic data. Therefore, the construction of a scientifically rigorous article based on the provided outline is not feasible at this time. Further experimental research is required to elucidate the chemical properties and reactivity of this specific compound.
Theoretical and Computational Investigations of Ethyl 2 Methyl 2 Triazol 2 Yl Propanoate
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and stability of molecules like Ethyl 2-methyl-2-(triazol-2-YL)propanoate. researchgate.netnih.gov DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to optimize the molecular geometry and to perform subsequent analyses of the electronic structure. researchgate.net These calculations provide a foundational understanding of the molecule's behavior at the atomic level.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.
For a molecule like this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO is situated on the electron-deficient regions, serving as the electron acceptor. malayajournal.org This distribution of frontier orbitals indicates that charge transfer is likely to occur within the molecule. The analysis of FMOs is a valuable tool for studying the electronic properties of such systems. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.6 |
Note: These are representative values for a triazole derivative and not specific experimental or calculated values for this compound.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the surface of a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netyoutube.com In an MEP map, regions of negative potential, typically colored in shades of red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. Green and yellow regions represent neutral or less charged areas. malayajournal.orgresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the ester group, highlighting these as potential sites for electrophilic interaction.
Table 2: Illustrative NBO Analysis - Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(3) on triazole | π*(C(4)-C(5)) on triazole | 25.8 |
| LP(2) O(1) on ester | σ*(C(2)-C(6)) | 15.2 |
Note: These are hypothetical values illustrating the type of data obtained from an NBO analysis for a triazole derivative.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and DFT
The three-dimensional structure and flexibility of this compound can be explored through conformational analysis. This involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative stabilities. Molecular mechanics methods are often used for an initial scan of the potential energy surface to identify low-energy conformers. Subsequently, these conformers are optimized using more accurate DFT methods to obtain their precise geometries and relative energies. This process allows for the construction of an energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom, such as the rotation around single bonds. The most stable conformer corresponds to the global minimum on this landscape.
Prediction of Spectroscopic Properties from Computational Models (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational models, particularly DFT, can be used to predict various spectroscopic properties of this compound. The calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed on the optimized molecular geometry. researchgate.netmdpi.com These theoretical predictions are highly valuable for interpreting experimental spectra and for confirming the structure of the synthesized compound. A strong correlation between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model. researchgate.net
Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| CH (triazole) | 7.85 | 7.90 |
| CH₂ (ethyl) | 4.25 | 4.30 |
| CH₃ (ethyl) | 1.30 | 1.35 |
| CH₃ (methyl) | 1.65 | 1.70 |
Note: These are representative values and not specific data for this compound.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. acs.orgfrontiersin.org For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to model the reaction pathways. This involves locating the transition state structures that connect reactants to products and calculating the activation energies. By mapping out the entire reaction coordinate, a detailed understanding of the reaction mechanism can be obtained, including the identification of key intermediates and the factors that control the reaction's feasibility and selectivity.
Molecular Docking and Dynamics Simulations for Target Interactions (e.g., enzyme active sites, in silico studies only)
There are currently no published in silico studies detailing the molecular docking or molecular dynamics simulations of this compound with any specific biological targets such as enzyme active sites.
Computational research on other, structurally different, 1,2,4-triazole (B32235) derivatives has shown that the triazole ring can be a key pharmacophore, participating in various interactions within protein binding pockets. semanticscholar.org For instance, studies on other triazole-based compounds have demonstrated their potential to bind to enzymes like tyrosine kinases, where they can form hydrogen bonds and hydrophobic interactions. semanticscholar.org However, without specific studies on this compound, it is not possible to provide data on its binding affinities, key amino acid interactions, or the stability of any potential protein-ligand complexes.
A typical molecular docking study would involve the following steps, which have not been reported for this specific compound:
Preparation of the 3D structure of this compound.
Identification and preparation of a target protein's crystal structure.
Use of docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of the compound within the target's active site. jbcpm.com
Analysis of interactions, such as hydrogen bonds and hydrophobic contacts.
Following docking, molecular dynamics simulations would be used to assess the stability of the predicted complex over time, providing insights into the dynamic behavior of the ligand in the binding pocket. No such data is currently available for this compound.
Prediction of Non-Linear Optical (NLO) Properties
No specific theoretical or experimental studies on the non-linear optical (NLO) properties of this compound were found. The investigation of NLO properties is a key area of materials science, with applications in telecommunications and photonics.
A computational study of NLO properties would typically calculate parameters such as:
Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.
First-order Hyperpolarizability (β): The primary determinant of second-order NLO activity.
Without dedicated quantum chemical calculations (e.g., using Density Functional Theory, DFT) for this compound, no data for these NLO parameters can be provided. For context, research on other complex organic molecules designed for NLO applications has reported significant hyperpolarizability values, but these molecules have substantially different electronic and structural features. mdpi.com
Exploration of Functional Applications and Precursor Roles for Ethyl 2 Methyl 2 Triazol 2 Yl Propanoate
Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis
The structural architecture of Ethyl 2-methyl-2-(triazol-2-yl)propanoate makes it a plausible intermediate in the synthesis of more complex organic molecules. The triazole ring can be synthesized through various established methods, and the ester group provides a handle for further chemical transformations.
Precursor in Pharmaceutical Synthesis (focus on synthetic route, not clinical application)
The 1,2,4-triazole (B32235) nucleus is a cornerstone in the design of many pharmaceutical agents. While a direct synthetic route utilizing this compound for a specific drug is not explicitly detailed in the literature, the synthesis of analogous compounds highlights its potential as a building block. For instance, the synthesis of various 1,2,4-triazole derivatives often involves the cyclization of intermediates that could be derived from or lead to structures similar to the title compound.
One common approach to synthesizing 1,2,4-triazoles involves the reaction of hydrazides with various reagents. A plausible synthetic pathway to the parent acid, 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, and its subsequent esterification to the ethyl ester, could serve as a foundational step in a larger synthetic scheme. The synthesis of related α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates has been achieved through the Pinner reaction, where α,α-disubstituted ethyl cyanoacetates are converted to carboxyimidate salts, which then react with formylhydrazide nih.gov. A similar strategy could potentially be adapted for the synthesis of the 2-yl isomer.
The general synthetic utility of triazole derivatives as pharmaceutical intermediates is well-established q100lifesciences.com. They are integral to the structure of various drugs, including antifungals, antivirals, and anxiolytics nih.gov. The synthesis of these active pharmaceutical ingredients often involves the introduction of a triazole moiety at a key step, and a pre-functionalized building block like this compound could streamline such processes.
Table 1: Potential Synthetic Reactions Involving Triazole Propanoate Intermediates
| Reaction Type | Reagents and Conditions | Potential Product |
| Hydrolysis | Aqueous base (e.g., NaOH) or acid | 2-methyl-2-(1,2,4-triazol-2-yl)propanoic acid |
| Amidation | Amine, coupling agent (e.g., DCC, EDC) | 2-methyl-2-(1,2,4-triazol-2-yl)propanamide derivatives |
| Reduction | Reducing agent (e.g., LiAlH4) | 2-methyl-2-(1,2,4-triazol-2-yl)propan-1-ol |
| Transesterification | Alcohol, acid or base catalyst | Other alkyl 2-methyl-2-(1,2,4-triazol-2-yl)propanoates |
Building Block for Agrochemicals (focus on synthetic utility, not efficacy)
The 1,2,4-triazole ring is a prominent feature in a multitude of fungicides and other agrochemicals. The fungicidal activity of many triazole-based compounds stems from their ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. While specific examples of this compound as a direct precursor are not available, the synthesis of other fungicidal triazoles provides a blueprint for its potential utility.
For example, the synthesis of novel 2-Ar-substituted-1,2,3-triazole derivatives with fungicidal activity has been reported, highlighting the importance of the substitution pattern on the triazole ring for biological activity. These syntheses often involve multi-step sequences where a triazole-containing building block is elaborated. This compound could serve as such a building block, with the ester functionality allowing for the introduction of various substituents to fine-tune the molecule's properties.
Research on other 2-substituted-1,2,3-triazole derivatives has also demonstrated their potential as fungicides, with some compounds showing significant inhibitory rates against various phytopathogenic fungi biosynth.com. The synthetic routes to these compounds often involve the construction of the triazole ring followed by modification of the side chains. The propanoate moiety of the title compound offers a convenient point for such modifications.
Investigations in Materials Science Applications
The unique electronic properties and coordination capabilities of the triazole ring make it an attractive component in the design of advanced materials.
Polymer Chemistry (e.g., as a monomer or cross-linker)
While there is no specific literature on the use of this compound in polymer chemistry, its structure suggests potential as a functional monomer. The triazole ring could impart desirable properties such as thermal stability, flame retardancy, and specific interactions to a polymer backbone. The ethyl ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be used in condensation polymerizations to form polyesters or polyamides.
Alternatively, the triazole ring itself can participate in polymerization reactions. For instance, polymers containing triazole units have been synthesized for various applications. While not directly related to the title compound, polymers of 2-propenoic acid, 2-methyl-, with ethyl 2-propenoate and methyl 2-methyl-2-propenoate are used as inert ingredients in non-food pesticide products and in electronics haz-map.com. This highlights the broader use of ester-containing monomers in specialized polymer formulations.
Ligand Design for Coordination Polymers or MOFs (if applicable)
The nitrogen atoms of the triazole ring are excellent coordinating sites for metal ions, making triazole derivatives valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have garnered significant interest due to their potential applications in gas storage, catalysis, and sensing.
While the specific use of this compound as a ligand is not reported, numerous examples of triazole-containing ligands in the formation of coordination polymers exist. For instance, coordination polymers have been synthesized using 2-(1,2,4-1H-triazol-3-yl)pyridine as a ligand, forming one-dimensional chains with transition metals scbt.com. The triazole ring in these structures acts as a bridging ligand, connecting metal centers.
The carboxylate group that can be obtained from the hydrolysis of the ethyl ester of the title compound is also a common coordinating group in MOFs. The combination of a triazole ring and a carboxylate group in the same molecule creates a bifunctional ligand that can lead to the formation of robust and porous frameworks.
In Vitro Biological Activity Studies (Mechanistic Focus, Non-Clinical)
The 1,2,4-triazole moiety is a key pharmacophore in many antifungal agents. These compounds typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungi. While no specific in vitro studies on this compound are available, the biological activity of other triazole derivatives provides insights into its potential mechanistic actions.
Studies on various 2-substituted-1,2,3-triazole derivatives have demonstrated their antifungal activity against a range of phytopathogenic fungi biosynth.com. The mechanism of action for some of these compounds has been shown to involve the inhibition of ergosterol synthesis, leading to altered morphology and ultrastructure of the fungal mycelium. It is plausible that this compound, or derivatives thereof, could exhibit similar antifungal properties by targeting the same biochemical pathway.
Furthermore, derivatives of 1,2,4-triazoles containing a propionic acid moiety have been investigated for their anti-inflammatory and antimicrobial activities nih.gov. These studies suggest that the combination of a triazole ring and a propanoic acid scaffold can lead to diverse biological effects. The ethyl ester of the title compound could act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.
Table 2: Common In Vitro Assays for Evaluating Triazole Derivatives
| Assay Type | Purpose | Example Finding for Related Compounds |
| Antifungal Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) against various fungal strains. | Certain 2-Ar-substituted-1,2,3-triazoles show potent inhibition against Botryosphaeria dothidea with low EC50 values. |
| Ergosterol Biosynthesis Inhibition Assay | To investigate the mechanism of antifungal action by measuring the inhibition of ergosterol production. | Active 2-Ar-substituted-1,2,3-triazoles have been shown to inhibit ergosterol synthesis. |
| Cytotoxicity Assay | To evaluate the toxicity of the compound against mammalian cell lines. | Novel triazole derivatives are often screened for their cytotoxicity to assess their therapeutic potential nih.gov. |
| Anti-inflammatory Assays | To measure the inhibition of inflammatory markers (e.g., cytokines, enzymes). | 1,2,4-Triazole derivatives with a propionic acid moiety have shown anti-inflammatory activity in vitro nih.gov. |
Enzyme Inhibition Mechanism Studies (in vitro, e.g., acetylcholinesterase inhibition, HDAC inhibition)
The 1,2,4-triazole nucleus is a key structural motif in the design of various enzyme inhibitors. While direct studies on this compound are not extensively documented, research on analogous structures provides insight into potential inhibitory activities.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Acetylcholinesterase and butyrylcholinesterase are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. nih.gov Research into novel azinane-triazole based derivatives has demonstrated significant potential for cholinesterase inhibition. For instance, certain synthesized 1,2,4-triazole analogues bearing an azinane moiety have shown potent inhibition against both AChE and BChE. nih.gov In one study, methyl phenyl-substituted derivatives were identified as particularly potent inhibitors of both enzymes. nih.gov
Histone Deacetylase (HDAC) Inhibition Histone deacetylases (HDACs) are epigenetic regulators and are considered important targets in cancer therapy. ucl.ac.uknih.gov The inhibition of class I HDACs (HDAC1, HDAC2, HDAC3) can suppress tumor differentiation and transformation. nih.gov While many known HDAC inhibitors are benzamides, novel capping groups are continually being explored. ucl.ac.uk For example, chiral oxazoline units have been shown to be effective substructures in N-(2-aminophenyl)-benzamide HDAC inhibitors, with some compounds showing low nanomolar potency against HDAC3. ucl.ac.uk The exploration of triazole-containing compounds as HDAC inhibitors remains an area of interest, given the versatility of the triazole ring in coordinating with metallic ions present in the active sites of metalloenzymes like HDACs.
Table 1: Enzyme Inhibition by Selected Triazole Analogues
| Compound Class | Target Enzyme | Key Finding | IC₅₀ (µM) |
|---|---|---|---|
| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | Methyl phenyl-substituted derivative showed high potency. nih.gov | 0.73 ± 0.54 |
| Azinane-triazole derivatives | Butyrylcholinesterase (BChE) | Methyl phenyl-substituted derivative showed high potency. nih.gov | 0.038 ± 0.50 |
| Azinane-triazole derivatives | α-Glucosidase | 2-ethyl-6-methyl phenyl derivative was most active. nih.gov | 36.74 ± 1.24 |
| Chiral oxazoline benzamides | HDAC3-NCoR2 | Potent inhibition observed across the series. ucl.ac.uk | 0.024 - 0.040 |
Receptor Binding Studies (in vitro, e.g., GPR88 agonists)
G protein-coupled receptors (GPCRs) are a major class of drug targets. GPR88, an orphan GPCR with robust expression in the brain's striatum, is an emerging target for central nervous system disorders. nih.govnih.gov GPR88 is implicated in regulating cognition, mood, and motor control. nih.gov It couples to Gαi/o proteins, which inhibit adenylyl cyclase and reduce cAMP production. nih.gov
While the endogenous ligand for GPR88 is unknown, several synthetic small-molecule agonists have been developed and studied. These agonists are crucial tools for characterizing the receptor's function. nih.gov For example, RTI-13951-33 is a potent, selective, and brain-penetrant GPR88 agonist with an EC₅₀ of 25 nM in a cAMP functional assay. medchemexpress.com Another well-characterized agonist is 2-PCCA, which has an EC₅₀ value of 3.1 nM in a similar assay. nih.gov The development of radiolabeled versions of these agonists, such as [³H]RTI-33, facilitates direct binding studies to determine the affinity of new compounds for the GPR88 receptor. nih.gov Such assays are critical for screening new chemical entities, potentially including triazole-propanoate structures, for their ability to bind to and modulate GPR88 activity.
Table 2: Receptor Binding and Functional Potency of GPR88 Agonists
| Compound | Assay Type | Target | Key Finding | Kᵢ (nM) | EC₅₀ (nM) |
|---|---|---|---|---|---|
| RTI-13951-33 | Competition Binding | GPR88 | High affinity and potency. nih.gov | 224 | 45 |
| 2-PCCA | Competition Binding | GPR88 | Potent agonist with slightly lower affinity than RTI-13951-33. nih.gov | 277 | 74 |
| (S,S)-isomer of 2-PCCA | Competition Binding | GPR88 | Moderate binding affinity but much lower functional potency. nih.gov | 487 | 1738 |
Antimicrobial Activity Studies (in vitro against bacterial or fungal strains)
The 1,2,4-triazole moiety is a cornerstone of many successful antifungal drugs, including fluconazole and itraconazole. nih.govmdpi.com These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net
Numerous studies have demonstrated the potent in vitro antifungal activity of novel triazole derivatives against a range of pathogenic fungi. Compounds are often tested against clinically relevant species such as Candida albicans, Candida krusei, Aspergillus fumigatus, and Cryptococcus neoformans. nih.govmdpi.com For instance, certain novel triazole compounds based on the structure of albaconazole showed promising activity against A. fumigatus, with Minimum Inhibitory Concentration (MIC) values as low as 0.036 µM. mdpi.com Similarly, carnosic acid derivatives incorporating a 1,2,3-triazole ring exhibited significant growth inhibition against C. neoformans. mdpi.com
While the focus has often been on antifungal properties, related structures have also shown antibacterial potential. Substituted ethyl propanoates have demonstrated potent activity against bacteria such as Helicobacter pylori. nih.gov This suggests that the combination of a triazole pharmacophore with a propanoate structure could yield compounds with a broad antimicrobial spectrum.
Table 3: In Vitro Antifungal Activity of Selected Triazole Derivatives
| Compound Class | Fungal Strain | Activity Metric | Value (µM) |
|---|---|---|---|
| Albaconazole-based triazoles | Aspergillus fumigatus | MIC | 0.036 - 0.58 mdpi.com |
| Albaconazole-based triazoles | Candida albicans | MIC | 0.036 - 0.58 mdpi.com |
| PC945 (a triazole) | Azole-resistant A. fumigatus | MIC | 0.047 - 11.72 mdpi.com |
| Nortopsentin analogues with 1,2,4-triazole | Cercospora arachidicola Hori | MIC | More fungicidal than chlorothalonil nih.gov |
Antioxidant Activity Investigations (in vitro)
Oxidative stress resulting from an imbalance of reactive oxygen species plays a role in numerous pathological conditions. nih.gov Consequently, there is significant interest in developing novel antioxidant agents. Heterocyclic compounds, including those with 1,2,4-triazole scaffolds, have been investigated for their antioxidant potential. researchgate.net
The antioxidant capacity of these compounds is typically evaluated using a panel of in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. nih.govnih.gov Studies on various 1,2,4-triazole derivatives have shown that their antioxidant activity can be significantly influenced by the nature of the substituents on the triazole ring. For example, the presence of a phenol group can confer potent radical scavenging activity. researchgate.net In one study, a 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol compound demonstrated strong DPPH radical scavenging with an IC₅₀ value of 7.12 µg/mL. researchgate.net Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed promising DPPH scavenging activity of over 70% at a concentration of 10 µM. mdpi.com These findings indicate that the triazole ring can serve as a valuable scaffold for the design of new antioxidant molecules.
Table 4: In Vitro Antioxidant Activity of Selected Triazole Derivatives
| Compound Class | Assay | Key Finding | Result |
|---|---|---|---|
| Phenol-substituted 1,2,4-triazole | DPPH Scavenging | Showed fairly good radical scavenging activity. researchgate.net | IC₅₀ = 7.12 ± 2.32 µg/mL |
| Phenol-substituted 1,2,4-triazole | ABTS Scavenging | Showed fairly good cation radical scavenging. researchgate.net | IC₅₀ = 4.59 ± 4.19 µg/mL |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | DPPH Scavenging | Compound 3h showed promising activity. mdpi.com | 73.5% scavenging at 10 µM |
| N-benzyl-triazolyl-ethan-1-imine oxides | DPPH Scavenging | Fluorophenyl-substituted nitrones showed high interaction. nih.gov | 64.5–81% inhibition after 20 min |
Structure-Activity Relationship (SAR) Studies via Molecular Modifications and Analog Design
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a mechanistic understanding that guides the design of more potent and selective molecules. For triazole-containing compounds, extensive SAR studies have been conducted across various biological activities.
Antifungal Activity In the realm of antifungal agents, the SAR of triazoles is well-established. The 1,2,4-triazole ring is crucial for coordinating with the heme iron of the target enzyme, lanosterol 14α-demethylase. Modifications to the side chains attached to the triazole ring dramatically impact the potency and spectrum of activity. For instance, the SAR of fluconazole highlights the importance of the difluorophenyl group and the tertiary alcohol for potent activity. nih.govresearchgate.net
Enzyme Inhibition For enzyme inhibitors, SAR studies reveal the importance of specific substituent placements. In the case of azinane-triazole based AChE inhibitors, it was found that meta-substituted methyl phenyl derivatives were the most active, while ortho-substituted compounds were less active. nih.gov This highlights the specific steric and electronic requirements of the enzyme's binding pocket.
Receptor Binding SAR exploration has been pivotal in developing potent GPR88 agonists. Studies on analogs of 2-PCCA and other scaffolds have elucidated key structural requirements for receptor activation. For example, the stereochemistry of agonists can have a profound effect on activity; the (1R,2R)-isomer of 2-PCCA is a potent agonist, whereas the (1S,2S)-isomer is over 20-fold less potent functionally, despite retaining moderate binding affinity. nih.gov This suggests a specific conformational requirement for receptor activation that is distinct from simple binding. These detailed SAR insights are critical for the theoretical prediction and design of novel ligands, and they underscore the potential for discovering new biological activities by modifying scaffolds like this compound.
Future Directions and Research Gaps in Ethyl 2 Methyl 2 Triazol 2 Yl Propanoate Research
Emerging Synthetic Technologies and Sustainable Synthesis Pathways
The future synthesis of Ethyl 2-methyl-2-(triazol-2-yl)propanoate is poised for a paradigm shift towards greener and more efficient methodologies. Traditional batch syntheses are often resource-intensive, and future research will likely focus on the adoption of emerging technologies that offer higher yields, improved safety, and a reduced environmental footprint.
Continuous Flow Synthesis: A significant research gap exists in the application of continuous flow chemistry to the synthesis of this specific triazole propanoate. Flow chemistry offers superior control over reaction parameters, enhanced safety when dealing with potentially energetic intermediates like azides, and streamlined scalability. nih.govrsc.orgresearchgate.net A robust protocol for synthesizing 1,2,3-triazoles under continuous flow conditions using a heterogeneous copper-on-charcoal catalyst has been established, providing a versatile route with good functional group tolerance and high yields. nih.govrsc.orgrsc.org Future work should aim to adapt such flow systems for the synthesis of this compound, potentially integrating in-line purification to create a fully automated process.
Green Chemistry Approaches: The principles of green chemistry will be central to developing next-generation synthetic routes. This includes:
Sustainable Solvents: Research into replacing conventional organic solvents with greener alternatives like water, glycerol, deep eutectic solvents (DES), or biodegradable options like Cyrene™ is a key future direction. consensus.appnih.govrsc.org Successful 1,2,3-triazole synthesis has been demonstrated in glycerol, water, and novel Cu(II)-acidic deep eutectic solvents, often with the benefit of catalyst recycling and simplified product isolation. consensus.app
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various triazole derivatives. rsc.org Exploring microwave irradiation for the key cycloaddition or esterification steps in the synthesis of this compound could lead to more efficient and sustainable protocols.
Biocatalysis: The use of enzymes for steps such as the esterification of the propanoate group presents a highly selective and environmentally benign synthetic strategy that remains unexplored for this molecule.
Integration of Machine Learning and AI in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research from a trial-and-error process to a predictive science. For this compound, these computational tools offer a powerful way to predict properties and design novel analogues for specific non-clinical applications without costly and time-consuming experiments.
Future research should focus on developing Quantitative Structure-Activity Relationship (QSAR) models for triazole-containing compounds. Such models can correlate molecular structures with physical or functional properties, such as corrosion inhibition efficiency or material performance. dntb.gov.ua By training algorithms on existing data from other triazole derivatives, it would be possible to predict the performance of this compound and guide the synthesis of superior next-generation molecules. The table below summarizes potential ML approaches applicable to triazole derivatives.
| AI/ML Technique | Application for Triazole Derivatives | Potential for Target Compound |
| QSAR Models | Predict anti-colon cancer and HDAC inhibition activity. | Predict performance as a corrosion inhibitor or polymer additive. |
| Ensemble Docking & ML | Classify compounds as active/inactive for specific protein targets. | Design analogues with high affinity for specific material surfaces. |
| Deep Learning (DTI Prediction) | Predict drug-target interactions for novel inhibitors. | Predict interactions with metal surfaces for catalysis or corrosion applications. |
Untapped Application Domains Beyond Current Explorations (non-clinical)
While many triazoles are explored for clinical applications, a significant research gap exists in the non-clinical utility of compounds like this compound. nih.gov Future investigations should target its potential in materials science, catalysis, and industrial processes.
Corrosion Inhibition: Triazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic media. dntb.gov.uaijcsi.promdpi.comresearchgate.net The triazole ring, with its nitrogen heteroatoms, can adsorb onto metal surfaces, forming a protective film that slows both anodic and cathodic corrosion reactions. ijcsi.pro A key research direction is to evaluate the efficacy of this compound as a corrosion inhibitor, investigating how the propanoate ester group influences its solubility and film-forming properties.
Advanced Materials: The triazole moiety is a valuable building block in materials science. chemijournal.com Due to the electron-deficient nature of the 1,2,4-triazole (B32235) ring, its derivatives have shown excellent electron-transport and hole-blocking properties. researchgate.netresearchgate.net This opens avenues for exploring the use of this compound or its polymeric forms in organic electronic devices such as OLEDs. researchgate.netresearchgate.net
Ligands in Catalysis: The nitrogen atoms of the triazole ring are excellent coordination sites for metal ions. chemijournal.com Triazole-derived ligands have been successfully used to create organometallic complexes for applications in catalysis. hud.ac.ukrsc.orgrsc.org Research into the coordination chemistry of this compound could lead to the development of novel catalysts, where the propanoate moiety could be used to tune solubility and steric properties. acs.orgfree.fr
Environmental Fate and Degradation Studies
Given the widespread use and environmental persistence of structurally related triazole fungicides, understanding the potential environmental impact of this compound is crucial, especially if it finds use in large-scale non-clinical applications like corrosion inhibition or material synthesis.
A significant research gap is the complete lack of data on the environmental fate of this specific compound. Future studies must draw parallels from the extensive research on azole fungicides. These compounds are known for their resistance to degradation in conventional wastewater treatment and their persistence in soil and water. acs.orgnih.gov
Key Research Questions:
Biodegradation: Is the compound susceptible to microbial degradation? Studies using activated sludge or specific bacterial strains known to degrade other triazoles could provide answers. nih.govjmb.or.krnih.gov Research has shown that while some triazoles are highly resistant, certain microbial consortia can achieve significant degradation. nih.govnih.gov The presence of the ester group might offer a site for initial enzymatic hydrolysis, potentially increasing its biodegradability compared to more recalcitrant fungicides.
Photodegradation: What is the role of direct and indirect photochemistry in its degradation in aquatic environments? Azole fungicides exhibit slow degradation under sunlight, with half-lives ranging from weeks to over a year. acs.orgnih.gov
Transformation Products: What are the degradation byproducts? A major concern with azole fungicides is their degradation into 1,2,4-triazole, a transformation product that is often more persistent and mobile than the parent compound. acs.orgnih.govnih.gov It is imperative to investigate whether this compound also degrades to form such persistent metabolites.
The table below summarizes the environmental persistence of related triazole compounds, highlighting the need for similar data for the target molecule.
| Compound/Class | Medium | Half-life / Persistence | Key Findings |
| Triazole Fungicides (general) | Soil & Water | Long residual period (e.g., 58 to 365 days in various soils). researchgate.net | Persistence is a significant environmental concern. researchgate.net |
| Fluconazole | Aquatic Systems | 2 weeks to 1 year (via indirect photochemistry). nih.gov | Degrades slowly via indirect photochemistry. nih.gov |
| 1,2,4-Triazole (Transformation Product) | Aquatic Systems | 1 to 3 years. nih.gov | More persistent and mobile than parent fungicides. acs.orgnih.gov |
| Difenoconazole | Soil | Degrades slower in anaerobic vs. aerobic conditions. researchgate.net | Environmental conditions significantly impact degradation rates. |
Addressing these research gaps will provide a comprehensive understanding of the environmental profile of this compound, ensuring its future development and application can be pursued in a sustainable and environmentally responsible manner.
Q & A
Q. What are the optimal synthetic conditions for Ethyl 2-methyl-2-(triazol-2-yl)propanoate via cross-coupling reactions?
Methodological Answer: The compound can be synthesized using Suzuki-Miyaura cross-coupling, leveraging palladium catalysts. For example:
- Catalyst system : PdCl₂(dppf)·CH₂Cl₂ (0.05–0.1 eq.) with Na₂CO₃ (2M aqueous) in DMF .
- Conditions : Degassing with argon, heating at 80–120°C for 12–24 hours.
- Workup : Acidic extraction (10% citric acid) followed by purification via silica gel chromatography (EtOAc/hexane gradients) . Yield optimization requires careful control of stoichiometry and catalyst loading (see Table 1).
Table 1. Representative Reaction Parameters
| Substrate Ratio | Catalyst (eq.) | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1:1 | 0.05 | 80 | 16 | 72 |
| 1:1.2 | 0.1 | 120 | 12 | 83 |
Q. Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign triazole proton signals (δ 7.5–8.5 ppm) and ester carbonyl (δ 170–175 ppm) .
- HSQC NMR : Resolves correlations between triazole C-H and adjacent substituents, critical for regiochemical assignment .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group, m/z ~Δ44) .
Q. How can purity and stability be assessed during storage?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns (ACN/H₂O gradient) to monitor degradation products.
- TGA/DSC : Evaluate thermal stability; decomposition typically occurs above 150°C .
- Storage : Argon atmosphere at –20°C in amber vials to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How do computational methods predict reactivity in nucleophilic substitutions at the triazole moiety?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for triazole ring reactions:
- Electrophilic sites : N1 of triazole shows higher electron density, favoring alkylation .
- Steric effects : The 2-methylpropanoate group hinders substitution at C4/C5 positions, directing reactivity to N1 . Validation via kinetic studies (e.g., Hammett plots) correlates computed activation energies with experimental rates .
Q. What catalytic systems enhance regioselective triazole functionalization?
Methodological Answer:
- Pd/NHC Catalysts : Improve selectivity for C–H arylation at triazole C5 via chelation-controlled mechanisms .
- Photoredox Catalysis : Enables radical addition to triazole rings under mild conditions (e.g., Ru(bpy)₃²⁺/visible light) .
- Ligand effects : Bulky phosphines (e.g., XPhos) suppress side reactions in cross-couplings .
Q. How does crystallography resolve stereoelectronic effects in solid-state packing?
Methodological Answer: Single-crystal X-ray diffraction (SHELXL refinement) reveals:
- Hydrogen bonding : Triazole N–H⋯O interactions with ester carbonyls stabilize crystal lattices .
- Torsional angles : Dihedral angles between triazole and propanoate groups (e.g., 15–25°) influence solubility .
- Thermal ellipsoids : Anisotropic displacement parameters indicate dynamic disorder in ethyl groups .
Data Contradictions and Resolution
- Catalyst Efficiency : reports 72% yield with PdCl₂(dppf), while uses t-BuOK for hydrolysis (83% yield). This suggests ligand choice and solvent (DMF vs. THF) critically impact efficiency .
- Thermal Stability : While lacks decomposition data, notes nitro-substituted analogs decompose at >150°C, implying similar behavior for the triazole derivative .
Key Research Gaps
- Mechanistic Studies : Limited data on triazole ring-opening pathways under reductive conditions.
- Biological Activity : No direct evidence for pharmacological applications, though structural analogs show antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
